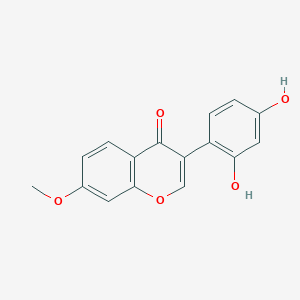

5-Deoxycajanin

Vue d'ensemble

Description

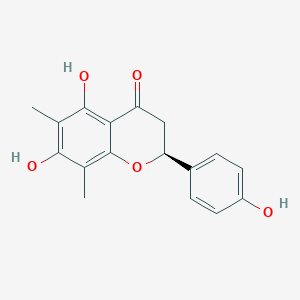

5-Deoxycajanin is a natural product found in Euchresta formosana . It is a flavonoid that can also be isolated from the herbs of Cajanus cajan . Its molecular formula is C16H12O5 and it has a molecular weight of 284.26 g/mol .

Synthesis Analysis

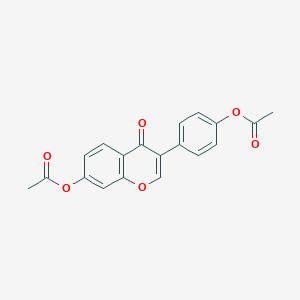

The synthesis of 5-Deoxycajanin involves a multi-step reaction . The process includes heating with K2CO3 in acetone, treatment with 50% aq. NaOH in ethanol, and reactions with Th(III)NO3 and 10% aq. HCl . The final step involves a reaction with H2 and 10% Pd/C in acetone .Molecular Structure Analysis

5-Deoxycajanin has a complex molecular structure. It contains a total of 35 bonds, including 23 non-H bonds, 14 multiple bonds, 2 rotatable bonds, 2 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 ketone (aromatic), 2 aromatic hydroxyls, and 2 ethers (aromatic) .Physical And Chemical Properties Analysis

5-Deoxycajanin is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It has a molecular weight of 284.26 g/mol and a molecular formula of C16H12O5 .Applications De Recherche Scientifique

Pharmacological Effects

5-Deoxycajanin has been studied for its potential pharmacological effects. One area of research is its possible antidepressant properties. For instance, the study of fluoxetine (a selective serotonin uptake inhibitor) provides insights into how serotonin reuptake inhibitors, a category that potentially includes 5-Deoxycajanin, might function in treating depression and other psychiatric disorders (Wong et al., 1995).

Anticancer Research

5-Deoxycajanin's role in cancer treatment has also been a focus. The analog 5-aza-2'-deoxycytidine is utilized in experimental inducement of gene expression and cellular differentiation, suggesting a possible application of 5-Deoxycajanin in similar domains (Jüttermann et al., 1994). Additionally, the study of 5-fluorouracil and 5-fluoro-2′-deoxyuridine in cancer chemotherapy provides context for understanding how 5-Deoxycajanin might be used in oncological treatments (Heidelberger & Ansfield, 1963).

Neurological Applications

Research on fluoxetine, a drug that affects serotonin (5-hydroxytryptamine) reuptake, suggests that 5-Deoxycajanin may have applications in neurological disorders. This includes the treatment of major depressive disorder and related conditions (Wong et al., 2005).

Safety and Hazards

Mécanisme D'action

Target of Action

5-Deoxycajanin is a flavonoid, a class of plant secondary metabolites with various biological activities . The primary targets of 5-Deoxycajanin are not explicitly mentioned in the available literature. Flavonoids, in general, are known to interact with a wide range of molecular targets, including enzymes, receptors, and signaling pathways, contributing to their diverse biological effects.

Mode of Action

Flavonoids are known to interact with their targets through various mechanisms, such as direct binding, modulation of gene expression, and alteration of membrane properties .

Biochemical Pathways

Flavonoids are known to modulate several key enzymatic pathways involved in cellular metabolism, signal transduction, and gene expression .

Pharmacokinetics

Flavonoids, in general, are known to have variable bioavailability due to factors such as intestinal absorption, first-pass metabolism, and plasma protein binding .

Result of Action

5-Deoxycajanin is believed to have antioxidant, anti-inflammatory, and anti-tumor effects . These effects are likely due to the compound’s interaction with various molecular targets and signaling pathways .

Action Environment

The action, efficacy, and stability of 5-Deoxycajanin can be influenced by various environmental factors. For instance, the compound’s stability and activity can be affected by pH and temperature . Furthermore, the compound’s bioavailability and pharmacokinetics can be influenced by factors such as diet and gut microbiota .

Propriétés

IUPAC Name |

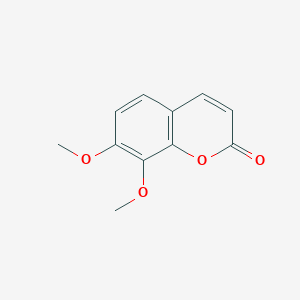

3-(2,4-dihydroxyphenyl)-7-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O5/c1-20-10-3-5-12-15(7-10)21-8-13(16(12)19)11-4-2-9(17)6-14(11)18/h2-8,17-18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZOYQACMFLYEJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=C(C=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80467011 | |

| Record name | CTK2G8036 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Deoxycajanin | |

CAS RN |

7622-53-9 | |

| Record name | CTK2G8036 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

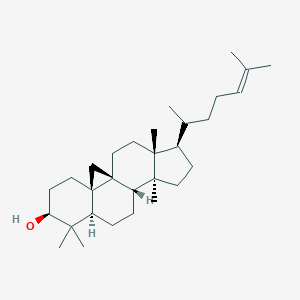

![[(1R,3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-Tetramethyl-15-[(2R)-6-methylhept-5-en-2-yl]-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] acetate](/img/structure/B190885.png)

![[(1R,2R,3Z,5R,7S,9Z,11R,12S,14S,15R,16S)-16-benzyl-5,12-dihydroxy-5,7,14-trimethyl-13-methylidene-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate](/img/structure/B190905.png)